molecular formula C12H11F3O3 B8597283 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid methyl ester

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid methyl ester

Cat. No. B8597283
M. Wt: 260.21 g/mol
InChI Key: NEQSQOVDUWQWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07183270B2

Procedure details

To a 250-mL three-neck round-bottomed flask equipped with a thermometer, condenser, and nitrogen inlet was added Zn—Cu couple (3.41 g, 52.1 mmol). A solution of methyl 3-iodopropionate (7.27 g, 34.0 mmol) in benzene (67.7 mL) and DMA (4.5 mL) was added over 5 min and the mixture was stirred at room temperature for 1 h, then heated at 60° C. for 5 h. A mixture of Pd(PPh3)4 (1.05 g, 0.906 mmol) in benzene (22.7 mL) was added to the reaction and stirred at 60° C. for 5 min. The mixture was then removed from heat and 3-(trifluoromethyl)benzoyl chloride (3.4 mL, 23 mmol) in benzene (11.3 mL) was added immediately. After stirring for 2 h, the mixture was diluted with EtOAc, washed with 1 M HCl (3×200 mL), NaHCO3 (2×200 mL) and brine (1×200 mL), dried over Na2SO4, filtered, and evaporated. The crude material was purified by CombiFlash chromatography (silica, 0–70% ether/hexanes) to give 4-oxo-4-(3-trifluoromethylphenyl)butyric acid methyl ester (5.35 g, 91%) as an orange oil: 1H NMR (300 MHz CDCl3) δ 8.24 (s, 1H), 8.17 (d, J=7.8 Hz, 1H), 7.84 (d, J=7.8 Hz, 1H), 7.63 (t, J=7.8 Hz, 1H), 3.72 (s, 3H), 3.35 (t, J=6.5 Hz, 2H), 2.81 (t, J=6.5 Hz, 2H); 19F NMR (282 MHz, CDCl3) δ −63.3; ESI MS m/z 261 [C12H11F3O3+H]+.
[Compound]
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step Two
Quantity
67.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
11.3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
22.7 mL
Type
solvent
Reaction Step Five
Quantity
1.05 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].[F:8][C:9]([F:20])([F:19])[C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14]>C1C=CC=CC=1.CC(N(C)C)=O.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:7][O:6][C:4](=[O:5])[CH2:3][CH2:2][C:13](=[O:14])[C:12]1[CH:16]=[CH:17][CH:18]=[C:10]([C:9]([F:8])([F:19])[F:20])[CH:11]=1 |^1:42,44,63,82|

Inputs

Step One
Name
Zn Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.27 g
Type
reactant
Smiles
ICCC(=O)OC
Name
Quantity
67.7 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
4.5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
11.3 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
22.7 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
1.05 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250-mL three-neck round-bottomed flask equipped with a thermometer, condenser, and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 5 h
Duration
5 h
ADDITION
Type
ADDITION
Details
was added to the reaction
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The mixture was then removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with 1 M HCl (3×200 mL), NaHCO3 (2×200 mL) and brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by CombiFlash chromatography (silica, 0–70% ether/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CCC(C1=CC(=CC=C1)C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.